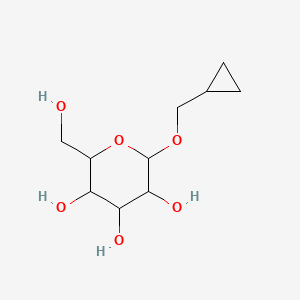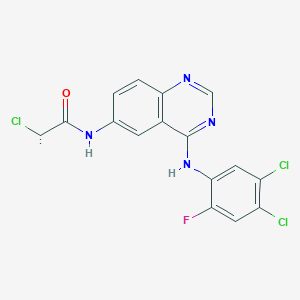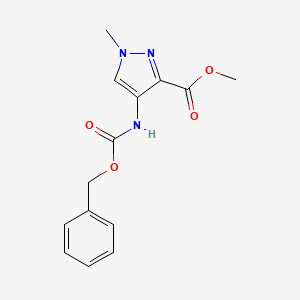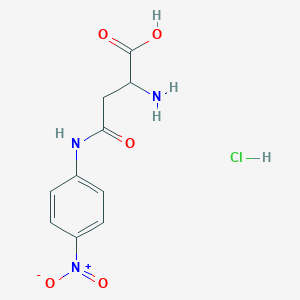![molecular formula C8H11F2NO2 B12283878 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method includes the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the enantioselective construction of the scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Medicine: The compound’s potential pharmacological properties are being explored for therapeutic applications.
Industry: It is used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen-containing heterocycle can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which display a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: This compound is used as a key synthetic intermediate in drug discovery and total synthesis.
Uniqueness: 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C8H11F2NO2 |
|---|---|
Poids moléculaire |
191.17 g/mol |
Nom IUPAC |
2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)2-1-7(6(12)13)3-5(8)4-11-7/h5,11H,1-4H2,(H,12,13) |
Clé InChI |
VTJOANZXKHXTIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2CC1(NC2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)



![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12283825.png)

![3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile](/img/structure/B12283838.png)
![(2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoicAcid2-[[4-(Trifluoromethoxy)phenyl]methoxy]propylEster](/img/structure/B12283844.png)



![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
